

# Application Notes and Protocols: Cesium Hexafluorophosphate in Organic Synthesis

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## Compound of Interest

Compound Name: Cesium hexafluorophosphate

Cat. No.: B3040189

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## Introduction

**Cesium hexafluorophosphate** ( $\text{CsPF}_6$ ) is a salt consisting of a cesium cation ( $\text{Cs}^+$ ) and a hexafluorophosphate anion ( $\text{PF}_6^-$ ). In the context of organic synthesis, its properties are largely dictated by the characteristics of these two ions. The hexafluorophosphate anion is known for being a weakly coordinating, or non-coordinating, anion. This property is valuable in catalysis as it can stabilize cationic transition metal complexes without strongly binding to the metal center, thus leaving it available to participate in catalytic cycles. The cesium cation is large and has a low charge density, which can influence reaction rates and selectivities, a phenomenon often referred to as the "cesium effect." While the cesium effect is more extensively documented for other cesium salts like cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ) and cesium fluoride ( $\text{CsF}$ ) in reactions such as Suzuki-Miyaura cross-couplings and nucleophilic substitutions, the role of  $\text{CsPF}_6$  is more specialized.

This document provides detailed application notes and protocols for the use of hexafluorophosphate salts in specific areas of organic synthesis, drawing from the most relevant and detailed examples where the  $\text{PF}_6^-$  anion is crucial, given the limited literature on the direct use of  $\text{CsPF}_6$  as a primary catalyst or reagent in mainstream organic synthesis.

## Application Note 1: Hexafluorophosphate in Copper-Based Photoredox Catalysis

A significant application involving the hexafluorophosphate anion is in the structure of the copper-based photoredox catalyst, [(DPEPhos)(bcp)Cu]PF<sub>6</sub>. This catalyst has emerged as a cost-effective and efficient alternative to traditional iridium- and ruthenium-based photocatalysts. It is effective in promoting a variety of radical transformations, including the direct arylation of C-H bonds and radical cyclization reactions.

The hexafluorophosphate anion in this complex serves as a non-coordinating counter-ion to the cationic copper center, which is essential for maintaining the stability and catalytic activity of the complex. The bulky and non-nucleophilic nature of PF<sub>6</sub><sup>-</sup> prevents it from interfering with the catalytic cycle.

## Key Applications of [(DPEPhos)(bcp)Cu]PF<sub>6</sub>:

- **Direct C-H Arylation of (Hetero)arenes:** This catalyst facilitates the coupling of aryl halides with a variety of electron-rich (hetero)arenes.
- **Radical Cyclization of Organic Halides:** It can initiate radical cyclization reactions, which are powerful methods for the construction of cyclic compounds.

## Quantitative Data: Representative Examples of [(DPEPhos)(bcp)Cu]PF<sub>6</sub> Catalyzed Reactions

Entry	Aryl Halide	(Hetero)arene	Product	Yield (%)
1	4-Iodobenzonitrile	N-Methylpyrrole	4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile	85
2	4-Bromoacetophenone	Furan	1-(4-(Furan-2-yl)phenyl)ethan-1-one	78
3	1-Iodonaphthalene	Thiophene	1-(Thiophen-2-yl)naphthalene	82
4	N-Benzoyl-N-[(2-iodoquinolin-3-yl)methyl]cyanamide	- (Intramolecular)	N-Benzoyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carbonitrile	91

## Experimental Protocols

Protocol 1: Synthesis of [(DPEPhos)(bcp)Cu]PF<sub>6</sub> Catalyst[\[1\]](#)[\[2\]](#)[\[3\]](#)

This protocol describes the multigram-scale synthesis of the copper-based photoredox catalyst.

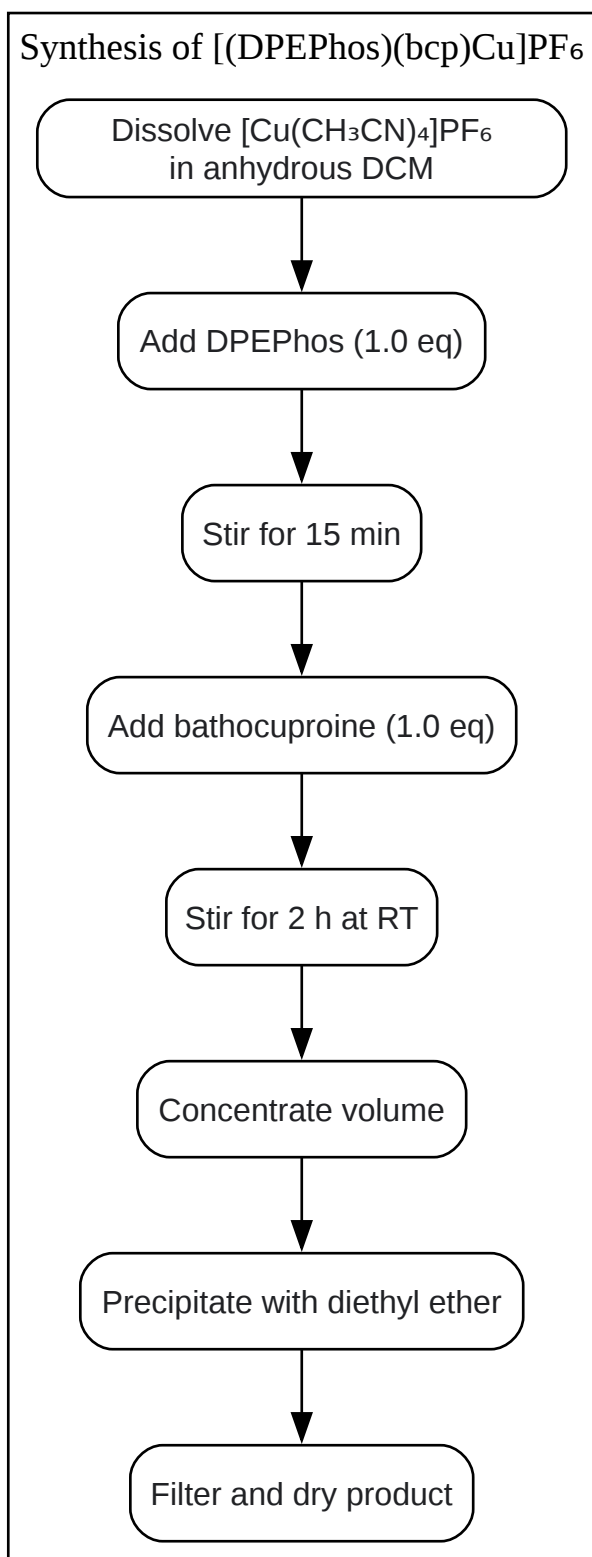
Materials:

- Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(CH<sub>3</sub>CN)<sub>4</sub>]PF<sub>6</sub>)
- Bis(2-(diphenylphosphino)phenyl) ether (DPEPhos)
- Bathocuproine (bcp)
- Dichloromethane (DCM), anhydrous
- Diethyl ether

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar, add tetrakis(acetonitrile)copper(I) hexafluorophosphate (1.0 eq).
- Add anhydrous dichloromethane to dissolve the copper salt under an inert atmosphere (e.g., argon or nitrogen).
- To the stirred solution, add DPEPhos (1.0 eq) in one portion.
- Continue stirring for 15 minutes at room temperature.
- Add bathocuproine (1.0 eq) to the reaction mixture.
- Stir the resulting bright yellow solution at room temperature for 2 hours.
- Concentrate the reaction mixture under reduced pressure to about one-third of the original volume.
- Add diethyl ether to the concentrated solution to precipitate the product.
- Collect the bright yellow solid by filtration, wash with diethyl ether, and dry under vacuum.

The catalyst is typically obtained in high yield (>90%) and can be stored in air, away from light.



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**Fig. 1:** Synthesis workflow for [(DPEPhos)(bcp)Cu]PF<sub>6</sub>.

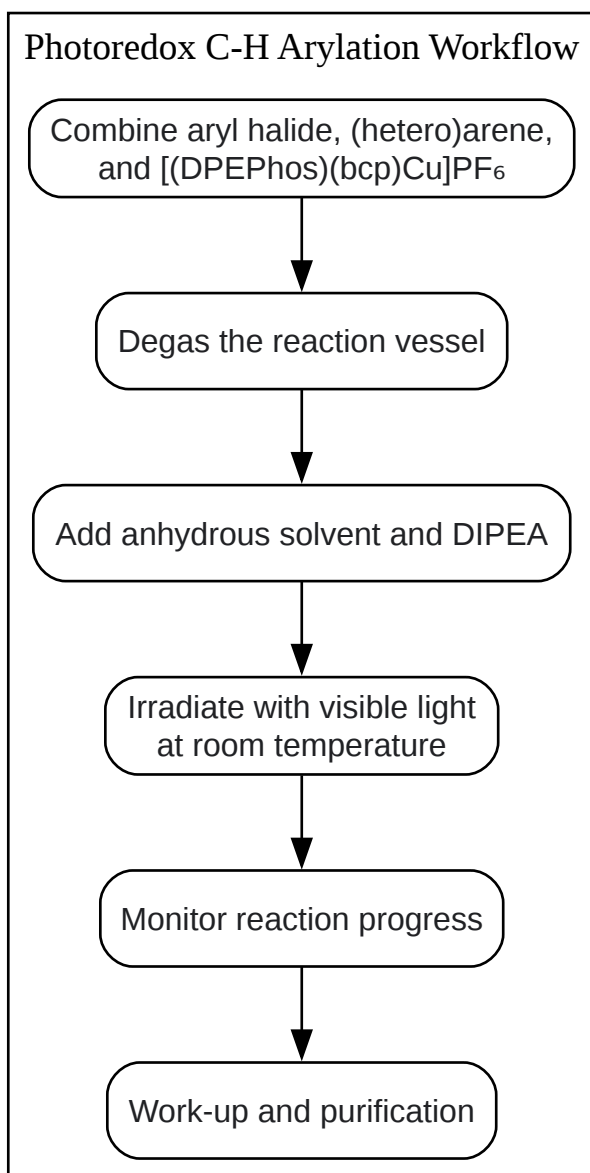
## Protocol 2: General Procedure for Photoredox C-H Arylation[1][2]

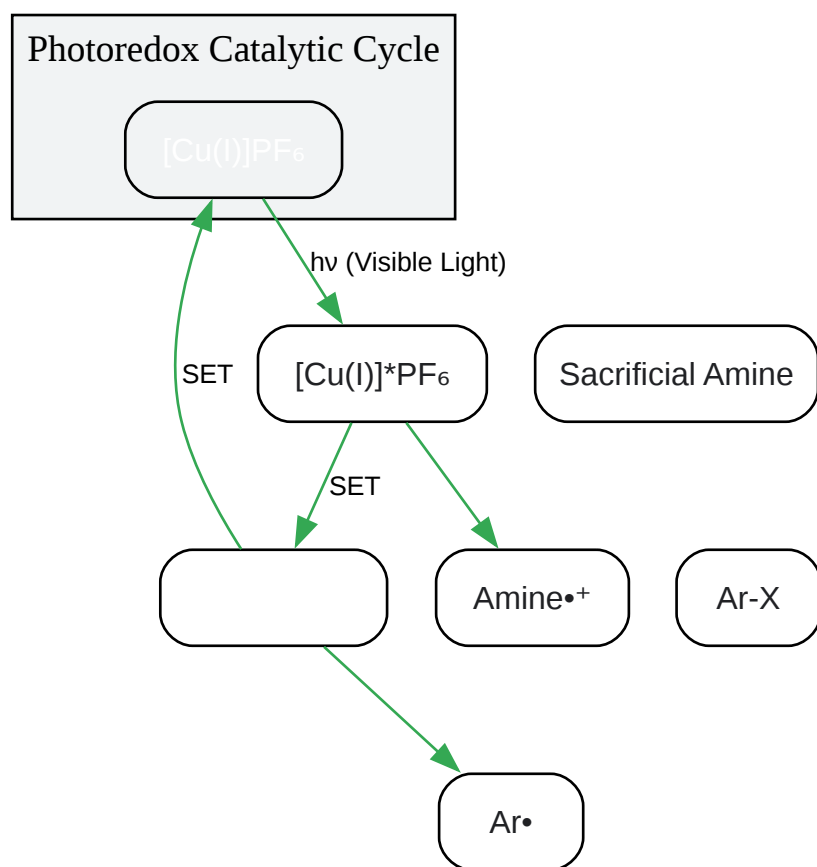
## Materials:

- Aryl halide (1.0 eq)
- (Hetero)arene (5.0 eq)
- [(DPEPhos)(bcp)Cu]PF<sub>6</sub> (1-5 mol%)
- N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
- Anhydrous solvent (e.g., acetonitrile, dioxane)

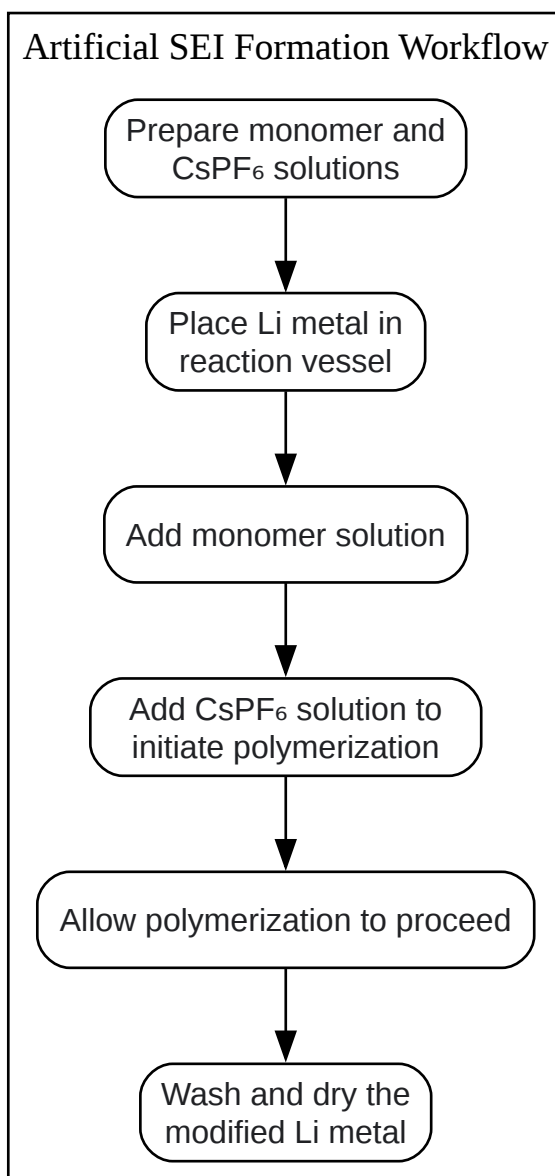
## Procedure:

- To a reaction vessel, add the aryl halide, the (hetero)arene, [(DPEPhos)(bcp)Cu]PF<sub>6</sub>, and a magnetic stir bar.
- Seal the vessel and degas the mixture by three cycles of vacuum and backfilling with an inert gas.
- Add anhydrous solvent and DIPEA via syringe.
- Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature with vigorous stirring.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired product.









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## References

- 1. [(DPEPhos)(bcp)Cu]PF<sub>6</sub>: A General and Broadly Applicable Copper-Based Photoredox Catalyst [jove.com]
- 2. [(DPEPhos)(bcp)Cu]PF<sub>6</sub>: A General and Broadly Applicable Copper-Based Photoredox Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
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